molecular formula C19H12N4 B12207995 1-Methylquinoxalino[2,3-a]phenazine CAS No. 189217-81-0

1-Methylquinoxalino[2,3-a]phenazine

Cat. No.: B12207995
CAS No.: 189217-81-0
M. Wt: 296.3 g/mol
InChI Key: MHJRPNKSAIQVAV-UHFFFAOYSA-N
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Description

Quinoxalino[2,3-a]phenazine, 1-methyl- is a heterocyclic compound that belongs to the quinoxaline family. This compound is known for its unique structural properties, which include a fused ring system consisting of a quinoxaline and a phenazine moiety. The presence of these fused rings imparts significant electronic and photophysical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxalino[2,3-a]phenazine, 1-methyl- typically involves the condensation of 2-nitroanilines with vicinal diols. One common method is the iron-catalyzed one-pot synthesis via transfer hydrogenative condensation. . The reaction conditions are mild, and water is liberated as the sole byproduct, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of quinoxalino[2,3-a]phenazine, 1-methyl- often involves large-scale synthesis using similar catalytic methods. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of this compound on an industrial scale. The scalability of the synthesis process ensures a consistent supply of high-purity quinoxalino[2,3-a]phenazine, 1-methyl- for various applications.

Chemical Reactions Analysis

Types of Reactions

Quinoxalino[2,3-a]phenazine, 1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the quinoxaline and phenazine rings, which can act as nucleophilic or electrophilic centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize quinoxalino[2,3-a]phenazine, 1-methyl- under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxalino[2,3-a]phenazine-2,3-diamine, while reduction reactions can produce various reduced derivatives of the compound.

Scientific Research Applications

Quinoxalino[2,3-a]phenazine, 1-methyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Quinoxalino[2,3-a]phenazine, 1-methyl- is unique due to its fused ring structure and photophysical properties. Similar compounds include:

These similar compounds share some properties but differ in their specific applications and reactivity, highlighting the uniqueness of quinoxalino[2,3-a]phenazine, 1-methyl-.

Properties

CAS No.

189217-81-0

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

1-methylquinoxalino[2,3-a]phenazine

InChI

InChI=1S/C19H12N4/c1-11-5-4-8-14-17(11)23-19-16(21-14)10-9-15-18(19)22-13-7-3-2-6-12(13)20-15/h2-10H,1H3

InChI Key

MHJRPNKSAIQVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C=CC4=NC5=CC=CC=C5N=C4C3=N2

Origin of Product

United States

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